

Quantitative Data Comparison of DOT1L Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SGC0946

CAS No.: 1561178-17-3

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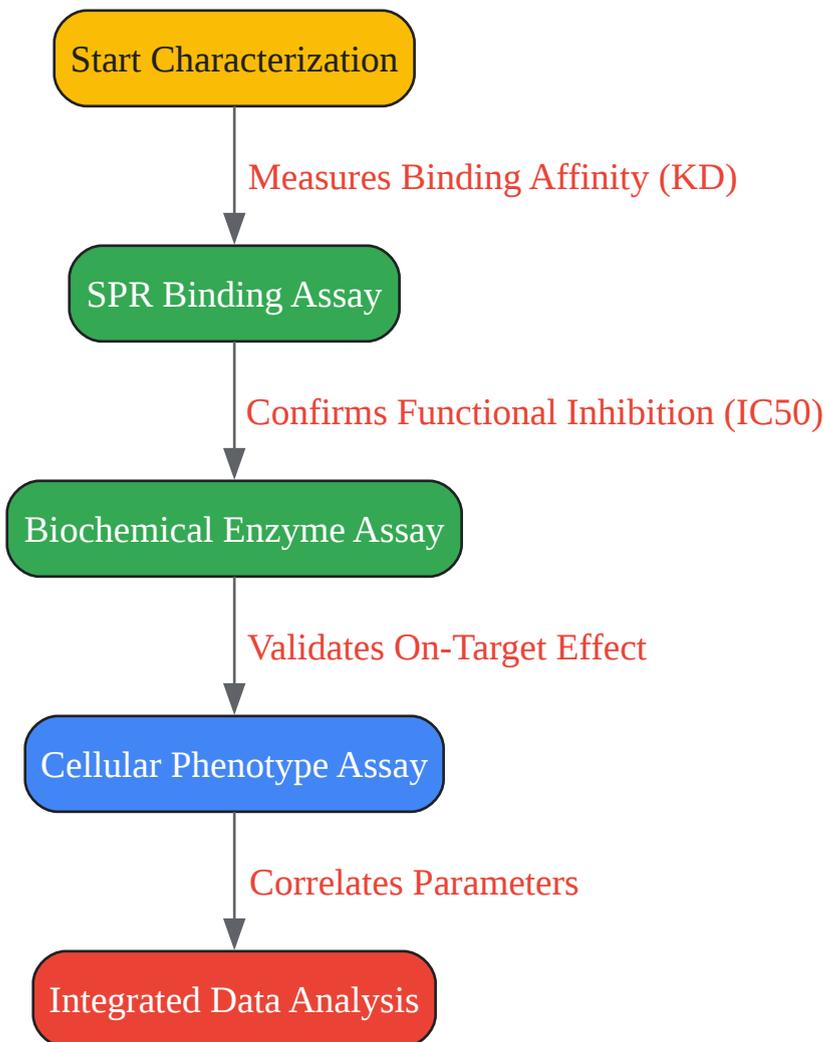
Compound Name	SPR KD (nM)	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (H3K79me2)	Key Features
SGC0946	0.06 [1] [2] [3]	0.3 [4] [1]	2.6 nM (A431 cells) [5]	7-bromo-deazaadenosine core; high potency [1]
EPZ004777	0.25 [1] [3]	0.4 [1] [5]	Information Missing	Parent compound of SGC0946 [1]
Pinometostat (EPZ-5676)	Information Missing	≤ 0.08 [5]	3.5 nM (MV4-11 proliferation) [5]	Clinical candidate; benzimidazole core [5]
SGC0947	3.35 [3]	Information Missing	Information Missing	Close analogue of SGC0946 [3]
SAH	71 [3]	Information Missing	Information Missing	Endogenous metabolite; non-selective [3]

Experimental Protocols for Key Data

The quantitative data for **SGC0946** was generated using the following established experimental methodologies:

- **SPR Binding Assay:** The binding affinity (**KD = 0.06 nM**) was determined using Surface Plasmon Resonance technology [1] [2] [3]. This technique measures the real-time interaction between the immobilized DOT1L protein and the inhibitor in solution, providing direct data on binding strength and kinetics.
- **Biochemical Inhibition Assay:** The enzymatic inhibition potency (**IC₅₀ = 0.3 nM**) was measured in a cell-free system using recombinant, purified DOT1L and a nucleosomal substrate [4] [1]. This assay quantifies the compound's ability to directly block the methyltransferase activity of DOT1L.
- **Cellular Target Engagement:** The reduction of histone H3 lysine 79 dimethylation (**H3K79me2**) in cells (e.g., **IC₅₀ = 2.6 nM in A431 cells** [5]) is a key cellular biomarker. This is typically assessed via Western blot analysis or similar immunodetection methods after treating cells with the inhibitor for several days [4] [2].

The following diagram illustrates the logical workflow for characterizing a compound like **SGC0946**, from biochemical binding to functional cellular outcomes:



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Biological Context and Applications

SGC0946 is not just a potent inhibitor in biochemical assays; it also demonstrates selective and effective on-target activity in biological models.

- **Mechanism of Action:** **SGC0946** is a **SAM-competitive inhibitor**, meaning it binds to the S-adenosylmethionine cofactor pocket of the DOT1L enzyme, preventing the methylation of histone H3 on lysine 79 (H3K79) [4] [1]. This activity has been shown to **induce G1 cell cycle arrest** and **suppress cancer cell self-renewal** [4].
- **Primary Therapeutic Research:** The primary application of **SGC0946** in research is in **MLL-rearranged leukemias** [4] [1]. In these cancers, DOT1L is aberrantly recruited by oncogenic MLL fusion proteins, leading to misplaced H3K79 methylation that drives the expression of leukemogenic genes. **SGC0946** selectively kills MLL-rearranged cells by reversing this aberrant gene expression program [1].
- **Other Research Applications:** Beyond leukemia, **SGC0946** has been used as a chemical probe to study DOT1L's role in other areas, including **breast cancer** [4] and the modulation of **T-cell responses** for potential application in graft-versus-host disease [6].

Key Differentiating Factors

When comparing **SGC0946** to other DOT1L inhibitors like EPZ004777 and Pinometostat, several factors stand out:

- **Superior Potency:** **SGC0946** was developed through structure-guided optimization. The addition of a **bromine atom at the 7-position of the deazaadenosine ring** allows it to occupy a hydrophobic cleft in the DOT1L binding site (PDB: 4ER6), resulting in higher affinity and potency compared to its predecessor, EPZ004777 [1].
- **Role as a Chemical Probe:** **SGC0946** is widely recognized as a **high-quality chemical probe** for DOT1L [2]. It has a clean selectivity profile, showing no notable activity against a panel of other protein methyltransferases and receptors, making it an excellent tool for basic research to decipher DOT1L's biological functions [4] [2].
- **Clinical Status:** Unlike **Pinometostat (EPZ-5676)**, which has advanced to clinical trials for MLL-rearranged leukemia [5], **SGC0946** remains primarily a research tool. Its superior cellular potency makes it highly valuable for mechanistic studies in a laboratory setting.

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To cite this document: Smolecule. [Quantitative Data Comparison of DOT1L Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543086#sgc0946-spr-binding-affinity-data>]

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